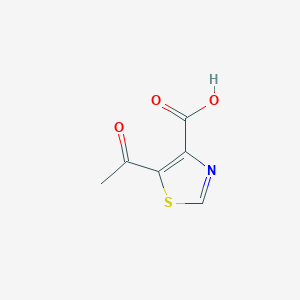

5-Acetyl-1,3-thiazole-4-carboxylic acid

概要

説明

5-Acetyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

作用機序

Target of Action

Thiazole derivatives, which include this compound, have been found in many potent biologically active compounds . These compounds have shown diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 5-Acetyl-1,3-thiazole-4-carboxylic acid.

Result of Action

Thiazole derivatives have shown diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-1,3-thiazole-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Another method includes the cyclization of in situ formed hemiacetal with thioureas, which affords 2-aminothiazole-5-carboxylates .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

化学反応の分析

Types of Reactions: 5-Acetyl-1,3-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Thiazoles can react in cycloadditions, but generally at high temperatures due to favorable aromatic stabilization of the reactant .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include thiourea, ethyl 4-bromo-3-oxopentanoate, and dimethyl acetylenedicarboxylate (DMAD). Reaction conditions often involve heating under reflux, the use of solvents such as ethanol, and the application of catalysts to facilitate the reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with DMAD can lead to the formation of pyridine derivatives through a series of cycloaddition and ring-opening steps .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

5-Acetyl-1,3-thiazole-4-carboxylic acid and its derivatives have been investigated for their antimicrobial properties. Research indicates that thiazole derivatives exhibit substantial antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazole have shown minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL against Staphylococcus spp., demonstrating their potential as effective antimicrobial agents .

Antioxidant Properties

The compound also displays antioxidant activity, which is crucial for protecting cells from oxidative stress. The thiol group present in thiazole derivatives contributes to their ability to scavenge free radicals, making them promising candidates for developing antioxidant supplements in both human health and animal feed industries .

Agricultural Applications

Agrochemical Formulations

This compound is utilized in formulating agrochemicals aimed at enhancing plant health. Its derivatives have been incorporated into products designed to protect plants from various biotic and abiotic stresses. These compounds exhibit protective biological properties that help mitigate the effects of toxic substances and enhance detoxification processes in plants .

Pesticidal Activity

Research has demonstrated that thiazole derivatives can act as effective pesticides. Their ability to inhibit specific biological pathways in pests makes them valuable in developing eco-friendly pest control solutions. The synthesis of these compounds often involves environmentally friendly methods that reduce energy consumption and waste generation during production .

Material Science

Synthesis of Novel Materials

In material science, this compound serves as a precursor for synthesizing novel materials with unique properties. For example, its incorporation into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical strength. These materials find applications in various industrial sectors, including packaging and construction .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiazole derivatives synthesized from this compound against common bacterial strains. The results indicated that certain derivatives exhibited MIC values significantly lower than conventional antibiotics, suggesting their potential as alternative therapeutic agents.

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Derivative A | Staphylococcus aureus | 2.5 | 5 |

| Derivative B | Escherichia coli | 15 | 30 |

| Derivative C | Enterococcus faecalis | 10 | 20 |

Case Study 2: Agrochemical Development

In agricultural research, a formulation containing this compound was tested for its efficacy against a range of pests affecting crop yield. The results demonstrated a significant reduction in pest populations compared to untreated controls.

| Treatment | Pest Density (before) | Pest Density (after) | Reduction (%) |

|---|---|---|---|

| Control | 100 | 90 | - |

| Treatment A | 100 | 30 | 70 |

| Treatment B | 100 | 50 | 50 |

類似化合物との比較

Similar Compounds: Similar compounds to 5-Acetyl-1,3-thiazole-4-carboxylic acid include other thiazole derivatives such as sulfathiazole, Ritonavir, Abafungin, Bleomycine, and Tiazofurin . These compounds share the thiazole ring structure and exhibit various biological activities.

Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both acetyl and carboxylic acid functional groups in its structure allows for diverse chemical reactivity and potential therapeutic applications.

生物活性

5-Acetyl-1,3-thiazole-4-carboxylic acid (ATCA) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the acetyl and carboxylic acid functional groups contributes to its reactivity and biological properties.

Biological Activities

1. Antimicrobial Properties

Research indicates that thiazole derivatives, including ATCA, exhibit significant antimicrobial activity. A study highlighted the compound's ability to inhibit various bacterial strains, suggesting a potential role as an antibacterial agent. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

2. Antioxidant Activity

ATCA has been investigated for its antioxidant properties. In vitro assays demonstrated its effectiveness in scavenging free radicals, which can contribute to oxidative stress-related diseases. The compound's structure allows it to interact with reactive oxygen species (ROS), thus providing a protective effect against cellular damage .

3. Anticancer Potential

Several studies have explored the anticancer effects of thiazole derivatives like ATCA. Notably, it has shown cytotoxic effects against various cancer cell lines. For instance, in a study assessing the compound's activity against prostate cancer cells, ATCA exhibited significant growth inhibition with an IC50 value of approximately 5 μM . This suggests that ATCA may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : ATCA may inhibit key enzymes involved in microbial metabolism or cancer cell growth. For example, its structural analogs have been shown to inhibit xanthine oxidase, an enzyme linked to oxidative stress .

- Cell Membrane Disruption : The compound's interaction with microbial cell membranes may lead to increased permeability and eventual cell lysis.

- Antioxidant Pathways : By scavenging free radicals, ATCA can mitigate oxidative stress pathways that lead to cellular damage and inflammation.

Case Studies and Research Findings

Future Directions

Given its promising biological activities, further research on this compound is warranted. Potential areas of exploration include:

- Structure-Activity Relationship (SAR) Studies : Investigating modifications to enhance potency and selectivity against specific targets.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models to assess safety and effectiveness.

- Combination Therapies : Exploring synergistic effects with existing antimicrobial or anticancer agents could enhance therapeutic outcomes.

特性

IUPAC Name |

5-acetyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-3(8)5-4(6(9)10)7-2-11-5/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOMZJKREVGJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。